[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the benzoate group: This step involves esterification, where the hydroxyl group on the steroid is reacted with benzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Halogenation or other substitution reactions can modify the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate has several applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reactions.
Biology: It serves as a probe to investigate biological pathways involving steroids.
Medicine: Research into its potential therapeutic effects, particularly in hormone-related conditions, is ongoing.
Mechanism of Action
The mechanism of action of [(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate various biological pathways, leading to changes in gene expression and cellular function . The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Stigmasta-3,5-diene: Another steroid with a similar core structure but different functional groups.
(3S,4S,5R,10R,13R,14R,17R)-3-Hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbaldehyde: A compound with a similar backbone but different substituents.
Uniqueness
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate is unique due to its specific benzoate ester group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C34H50O2 |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24?,27?,28?,29?,30?,31?,33-,34+/m0/s1 |
InChI Key |
UVZUFUGNHDDLRQ-TWRCGKIQSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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